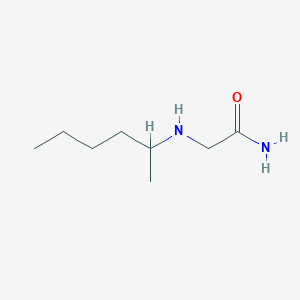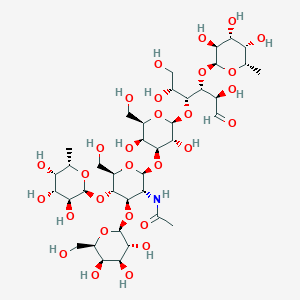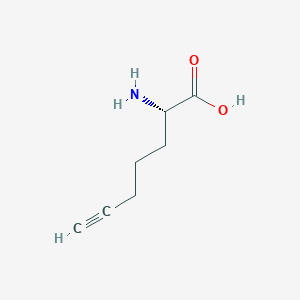
2-((1-Methylpentyl)amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methylpentyl)amino)acetamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a derivative of acetamide and has been synthesized using various methods. MPAA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 2-((1-Methylpentyl)amino)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and facilitating their transport across cell membranes. 2-((1-Methylpentyl)amino)acetamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
2-((1-Methylpentyl)amino)acetamide has been shown to have several biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-((1-Methylpentyl)amino)acetamide has been shown to have anti-inflammatory effects and may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-((1-Methylpentyl)amino)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yields and purity. Additionally, it has been shown to have low toxicity and is relatively stable. However, 2-((1-Methylpentyl)amino)acetamide may have limitations in certain experiments due to its potential interactions with other compounds and its variable solubility in different solvents.
Zukünftige Richtungen
There are several future directions for the use of 2-((1-Methylpentyl)amino)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. 2-((1-Methylpentyl)amino)acetamide may also be useful in the preparation of metal complexes with potential applications in catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of 2-((1-Methylpentyl)amino)acetamide and its potential therapeutic effects in different disease models.
Synthesemethoden
The synthesis of 2-((1-Methylpentyl)amino)acetamide involves the reaction of 1-methylpentylamine with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 2-((1-Methylpentyl)amino)acetamide. This method has been used by several researchers to obtain 2-((1-Methylpentyl)amino)acetamide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-((1-Methylpentyl)amino)acetamide has been used in various scientific research applications, including as a reagent for the detection of amino acids and proteins. It has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
135048-42-9 |
|---|---|
Produktname |
2-((1-Methylpentyl)amino)acetamide |
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
2-(hexan-2-ylamino)acetamide |
InChI |
InChI=1S/C8H18N2O/c1-3-4-5-7(2)10-6-8(9)11/h7,10H,3-6H2,1-2H3,(H2,9,11) |
InChI-Schlüssel |
RCIRNSMWJQGHRI-UHFFFAOYSA-N |
SMILES |
CCCCC(C)NCC(=O)N |
Kanonische SMILES |
CCCCC(C)NCC(=O)N |
Synonyme |
alpha-methylmilacemide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















